molecular formula C16H19NO B2878006 N-(4-methoxybenzyl)-1-phenylethanamine CAS No. 356537-04-7

N-(4-methoxybenzyl)-1-phenylethanamine

Cat. No.: B2878006
CAS No.: 356537-04-7
M. Wt: 241.334
InChI Key: DMMOIEFDHGQJIY-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-phenylethanamine: is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the phenylethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-1-phenylethanamine typically involves the reaction of 4-methoxybenzylamine with phenylethylamine under specific conditions. One common method involves the use of a reductive amination process, where the 4-methoxybenzylamine is first reacted with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxybenzyl)-1-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of secondary or tertiary amines.

    Substitution: The methoxy group on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzyl derivatives .

Scientific Research Applications

Chemistry: N-(4-methoxybenzyl)-1-phenylethanamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used as a ligand in receptor studies or as a precursor in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can lead to compounds with specific pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, polymers, and other advanced materials .

Comparison with Similar Compounds

    N-(4-methoxybenzyl)thiosemicarbazone: This compound has similar structural features but includes a thiosemicarbazone group, which imparts different chemical and biological properties.

    1-(4-methoxybenzyl)-2-phenyl-1H-indole-4-carbaldehyde: This indole derivative shares the methoxybenzyl group but has a distinct indole core, leading to unique applications and reactivity.

Uniqueness: N-(4-methoxybenzyl)-1-phenylethanamine is unique due to its specific combination of the methoxybenzyl and phenylethylamine moieties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13(15-6-4-3-5-7-15)17-12-14-8-10-16(18-2)11-9-14/h3-11,13,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMOIEFDHGQJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

100 ml of methanol and 100 mmol of 1-phenylethylamine are initially taken, and 100 mmol of 4-methoxybenzaldehyde are added dropwise at 24° C. in the course of 15 minutes. Stirring is effected for 6 hours at 24° C., the completeness of the iminization is checked by GC, 0.5 g of Pd/C (10% by weight) is added and the crude mixture is hydrogenated with hydrogen for 5 hours at atmospheric pressure. A sample is taken and the composition is investigated by GC analysis.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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